Raltegravir Raltegravir Raltegravir is a pyrimidone that is pyrimidin-4(3H)-one in which the hydrogens at positions 2, 3, 5 and 6 are replaced by 2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl, methyl, hydroxy, and N-[(4-fluorophenyl)methyl]aminoacyl groups, respectively. It is an antiretroviral drug used for treatment of HIV infection. It has a role as an antiviral drug and a HIV-1 integrase inhibitor. It is a 1,2,4-oxadiazole, a dicarboxylic acid amide, a member of monofluorobenzenes, a pyrimidone, a hydroxypyrimidine and a secondary carboxamide.
Raltegravir is an antiretroviral drug produced by Merck & Co., used to treat HIV infection. It received approval by the U.S. Food and Drug Administration (FDA) on 12 October 2007, the first of a new class of HIV drugs, the integrase inhibitors, to receive such approval.
Raltegravir is a Human Immunodeficiency Virus Integrase Strand Transfer Inhibitor. The mechanism of action of raltegravir is as a HIV Integrase Inhibitor.
Raltegravir is an integrase inhibitor, the first of the class of antiviral agents active against the human immunodeficiency virus (HIV) that targets the viral integrase. Raltegravir is used in combination with other antiretroviral agents in the treatment of HIV infection. Raltegravir has not been linked convincingly to serum aminotransferase elevations during therapy or to episodes of acute, clinically apparent liver injury.
Raltegravir is a natural product found in Stachybotrys chartarum with data available.
Raltegravir is a small molecule with activity against human immunodeficiency virus (HIV). Raltegravir is an integrase inhibitor that blocks the integration of the viral genome into the host DNA, a critical step in the pathogenesis of HIV.
A pyrrolidinone derivative and HIV INTEGRASE INHIBITOR that is used in combination with other ANTI-HIV AGENTS for the treatment of HIV INFECTION.
See also: Raltegravir Potassium (has salt form).
Brand Name: Vulcanchem
CAS No.: 518048-05-0
VCID: VC0541028
InChI: InChI=1S/C20H21FN6O5/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30)
SMILES: CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O)C(=O)NCC3=CC=C(C=C3)F
Molecular Formula: C20H21FN6O5
Molecular Weight: 444.4 g/mol

Raltegravir

CAS No.: 518048-05-0

Inhibitors

VCID: VC0541028

Molecular Formula: C20H21FN6O5

Molecular Weight: 444.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Raltegravir - 518048-05-0

Description Raltegravir is a pyrimidone that is pyrimidin-4(3H)-one in which the hydrogens at positions 2, 3, 5 and 6 are replaced by 2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl, methyl, hydroxy, and N-[(4-fluorophenyl)methyl]aminoacyl groups, respectively. It is an antiretroviral drug used for treatment of HIV infection. It has a role as an antiviral drug and a HIV-1 integrase inhibitor. It is a 1,2,4-oxadiazole, a dicarboxylic acid amide, a member of monofluorobenzenes, a pyrimidone, a hydroxypyrimidine and a secondary carboxamide.
Raltegravir is an antiretroviral drug produced by Merck & Co., used to treat HIV infection. It received approval by the U.S. Food and Drug Administration (FDA) on 12 October 2007, the first of a new class of HIV drugs, the integrase inhibitors, to receive such approval.
Raltegravir is a Human Immunodeficiency Virus Integrase Strand Transfer Inhibitor. The mechanism of action of raltegravir is as a HIV Integrase Inhibitor.
Raltegravir is an integrase inhibitor, the first of the class of antiviral agents active against the human immunodeficiency virus (HIV) that targets the viral integrase. Raltegravir is used in combination with other antiretroviral agents in the treatment of HIV infection. Raltegravir has not been linked convincingly to serum aminotransferase elevations during therapy or to episodes of acute, clinically apparent liver injury.
Raltegravir is a natural product found in Stachybotrys chartarum with data available.
Raltegravir is a small molecule with activity against human immunodeficiency virus (HIV). Raltegravir is an integrase inhibitor that blocks the integration of the viral genome into the host DNA, a critical step in the pathogenesis of HIV.
A pyrrolidinone derivative and HIV INTEGRASE INHIBITOR that is used in combination with other ANTI-HIV AGENTS for the treatment of HIV INFECTION.
See also: Raltegravir Potassium (has salt form).
CAS No. 518048-05-0
Product Name Raltegravir
Molecular Formula C20H21FN6O5
Molecular Weight 444.4 g/mol
IUPAC Name N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-yl]-5-methyl-1,3,4-oxadiazole-2-carboxamide
Standard InChI InChI=1S/C20H21FN6O5/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30)
Standard InChIKey CZFFBEXEKNGXKS-UHFFFAOYSA-N
SMILES CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O)C(=O)NCC3=CC=C(C=C3)F
Canonical SMILES CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O)C(=O)NCC3=CC=C(C=C3)F
Appearance Solid powder
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms MK0518; MK 0518; MK-0518; Raltegravir; brand name: Isentress
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10: Krznaric I, Bickel M, Carganico A, De Leuw P, Haberl A, Knecht G, Koegl C, Lauscher P, Schüttfort G, Stephan C, Wolf E, Wolf T. Similar long-term efficacy of dual therapy containing raltegravir and a boosted protease inhibitor versus standard triple therapies in pretreated HIV-1-infected patients in a retrospective, real-life cohort of 14 years. HIV Med. 2018 Oct;19(9):662-667. doi: 10.1111/hiv.12636. Epub 2018 Jul 3. PubMed PMID: 29971922.
11: Rusconi S, Adorni F, Tau P, Borghi V, Pecorari M, Maserati R, Francisci D, Monno L, Punzi G, Meraviglia P, Paolucci S, Di Biagio A, Bruzzone B, Mancon A, Micheli V, Zazzi M; ARCA (Antiviral Response Cohort Analysis). Dolutegravir (DTG)-containing regimens after receiving raltegravir (RAL) or elvitegravir (EVG): Durability and virological response in a large Italian HIV drug resistance network (ARCA). J Clin Virol. 2018 Aug;105:112-117. doi: 10.1016/j.jcv.2018.06.012. Epub 2018 Jun 21. PubMed PMID: 29957545.
12: Pennington MR, Grenier JK, Van de Walle GR. Transcriptome profiling of alphaherpesvirus-infected cells treated with the HIV-integrase inhibitor raltegravir reveals profound and specific alterations in host transcription. J Gen Virol. 2018 Aug;99(8):1115-1128. doi: 10.1099/jgv.0.001090. Epub 2018 Jun 19. PubMed PMID: 29916804.
13: Troya J, Montejano R, Ryan P, Gómez C, Matarranz M, Cabello A, Vera F, Sepúlveda MA, Santos I, Samperiz G, Bachiller P, Boix V, Barrufet P, Cervero M, Sanz J, Solís J, Yllescas M, Valencia E; GESIDA-8715 Study Group. Raltegravir plus abacavir/lamivudine in virologically suppressed HIV-1-infected patients: 48-week results of the KIRAL study. PLoS One. 2018 Jun 14;13(6):e0198768. doi: 10.1371/journal.pone.0198768. eCollection 2018. PubMed PMID: 29902204; PubMed Central PMCID: PMC6002106.
14: Cahn P, Sax PE, Squires K, Molina JM, Ratanasuwan W, Rassool M, Bloch M, Xu X, Zhou Y, Homony B, Hepler D, Teppler H, Hanna GJ, Nguyen BY, Greaves W; ONCEMRK Study Group. Raltegravir 1200 mg Once Daily vs 400 mg Twice Daily, With Emtricitabine and Tenofovir Disoproxil Fumarate, for Previously Untreated HIV-1 Infection: Week 96 Results From ONCEMRK, a Randomized, Double-Blind, Noninferiority Trial. J Acquir Immune Defic Syndr. 2018 Aug 15;78(5):589-598. doi: 10.1097/QAI.0000000000001723. PubMed PMID: 29771789; PubMed Central PMCID: PMC6075877.
15: Krikke M, Tesselaar K, van den Berk GEL, Otto SA, Freriks LH, van Lelyveld SFL, Visseren FJL, Hoepelman AIM, Arends JE. The effect of switching protease inhibitors to raltegravir on endothelial function, in HIV-infected patients. HIV Clin Trials. 2018 Apr;19(2):75-83. doi: 10.1080/15284336.2018.1455366. PubMed PMID: 29770748.
16: Offor O, Utay N, Reynoso D, Somasunderam A, Currier J, Lake J. Adiponectin and the steatosis marker Chi3L1 decrease following switch to raltegravir compared to continued PI/NNRTI-based antiretroviral therapy. PLoS One. 2018 May 10;13(5):e0196395. doi: 10.1371/journal.pone.0196395. eCollection 2018. PubMed PMID: 29746485; PubMed Central PMCID: PMC5944924.
17: Belkhir L, Seguin-Devaux C, Elens L, Pauly C, Gengler N, Schneider S, Ruelle J, Haufroid V, Vandercam B. Impact of UGT1A1 polymorphisms on Raltegravir and its glucuronide plasma concentrations in a cohort of HIV-1 infected patients. Sci Rep. 2018 May 9;8(1):7359. doi: 10.1038/s41598-018-25803-z. PubMed PMID: 29743555; PubMed Central PMCID: PMC5943329.
18: Weber MD, Andrews E, Prince HA, Sykes C, Rosen EP, Bay C, Shaheen NJ, Madanick RD, Dellon ES, De Paris K, Nelson JA, Gay CL, Kashuba AD. Virological and immunological responses to raltegravir and dolutegravir in the gut-associated lymphoid tissue of HIV-infected men and women. Antivir Ther. 2018 May 1. doi: 10.3851/IMP3236. [Epub ahead of print] PubMed PMID: 29714167.
19: Puthanakit T, Thepnarong N, Chaithongwongwatthana S, Anugulruengkitt S, Anunsittichai O, Theerawit T, Ubolyam S, Pancharoen C, Phanuphak P. Intensification of antiretroviral treatment with raltegravir for pregnant women living with HIV at high risk of vertical transmission. J Virus Erad. 2018 Apr 1;4(2):61-65. PubMed PMID: 29682296; PubMed Central PMCID: PMC5892679.
20: Horikawa M, Toyoda M, Saito N, Kimura M, Kobayashi T, Takagi A, Fukagawa M. Raltegravir-associated Diabetic Ketoacidosis in a Patient with HIV Infection: A Case Report. Tokai J Exp Clin Med. 2018 Apr 20;43(1):19-23. PubMed PMID: 29637535.
PubChem Compound 54671008
Last Modified Aug 15 2023

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